Product packaging for Methyl 3-Bromo-1H-indazole-5-carboxylate(Cat. No.:CAS No. 1086391-06-1)

Methyl 3-Bromo-1H-indazole-5-carboxylate

Cat. No.: B1463122
CAS No.: 1086391-06-1
M. Wt: 255.07 g/mol
InChI Key: JEPZKKWEBQAHAO-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1) is a versatile brominated heterocyclic building block primarily used in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, this compound serves as a key precursor in the synthesis of more complex molecules . The bromine atom at the 3-position of the indazole ring system makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for extensive structural diversification. Researchers value this reagent for designing and constructing novel compounds with potential biological activity. Indazole derivatives are known to be privileged scaffolds in drug discovery, frequently investigated for their antimicrobial and antifungal properties . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Handle with care, as it may cause skin and eye irritation and be harmful if swallowed . Store under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O2 B1463122 Methyl 3-Bromo-1H-indazole-5-carboxylate CAS No. 1086391-06-1

Properties

IUPAC Name

methyl 3-bromo-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPZKKWEBQAHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672254
Record name Methyl 3-bromo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-06-1
Record name Methyl 3-bromo-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-indazole-5-carboxylate
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Preparation Methods

Bromination of 1H-indazole-5-carboxylic acid or Methyl 1H-indazole-5-carboxylate

  • Reagents: N-bromosuccinimide (NBS) is commonly employed as the brominating agent.
  • Catalysts: Acetic acid or other acidic catalysts facilitate the electrophilic bromination.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
  • Conditions: The reaction is carried out under controlled temperature (0 °C to room temperature) to ensure regioselectivity at the 3-position.

This step introduces the bromine atom specifically at the 3-position on the indazole ring, avoiding substitution at other positions due to the electronic and steric environment of the molecule.

Esterification (if starting from carboxylic acid)

  • Reagents: Methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Conditions: Reflux conditions are applied to convert the carboxylic acid to the methyl ester.

Alternatively, starting directly from methyl 1H-indazole-5-carboxylate simplifies the process by eliminating this step.

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 1H-indazole-5-carboxylic acid or methyl ester NBS, Acetic acid, DMF, 0 °C to RT Methyl 3-bromo-1H-indazole-5-carboxylate 70–85% Regioselective bromination at 3-position
2 (If starting from acid) Methanol, Acid catalyst, Reflux Methyl ester derivative 80–90% Esterification step

Alternative Synthetic Routes and Improvements

  • Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors to improve reaction control, yield, and scalability.
  • Use of Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) or sulfolane improve the bromination efficiency and selectivity.
  • Catalyst Optimization: Acid catalysts like acetic acid are preferred for mild conditions; stronger acids or Lewis acids can be used to accelerate the reaction but may reduce selectivity.

Related Research and Mechanistic Insights

  • The bromination mechanism involves electrophilic aromatic substitution where the bromonium ion generated from NBS attacks the electron-rich 3-position on the indazole ring.
  • The presence of the carboxylate group at the 5-position directs the bromination regioselectively due to electronic effects.
  • Esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by methanol, forming the methyl ester.

Comparative Analysis with Similar Compounds

Compound Bromination Position Esterification Required Typical Yield Notes
This compound 3-position Yes (if starting from acid) 70–85% High regioselectivity
Methyl 5-Bromo-1H-indazole-3-carboxylate 5-position Yes Comparable Different regioisomer, distinct reactivity

Summary of Key Findings

  • This compound is efficiently prepared via regioselective bromination of 1H-indazole-5-carboxylic acid or its methyl ester using NBS.
  • The reaction is typically carried out in the presence of acetic acid and polar aprotic solvents under mild temperature control to ensure selectivity.
  • Esterification is performed when starting from the carboxylic acid to yield the methyl ester.
  • Industrial methods may utilize continuous flow techniques for enhanced scalability and purity.
  • The compound's unique substitution pattern lends itself to various downstream chemical transformations and biological applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Bromo-1H-indazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylate group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 3-bromo-1H-indazole-5-carboxylate differ in the positions of substituents (bromine, ester groups) or the choice of alkyl ester (methyl vs. ethyl).

Structural and Functional Group Variations

Key Analogs :

Methyl 3-bromo-1H-indazole-6-carboxylate (CAS: 192945-56-5): Bromine at the 3-position, ester group at the 6-position. Similarity index: 0.83 .

Ethyl 3-bromo-1H-indazole-5-carboxylate (CAS: 192945-25-8): Ethyl ester instead of methyl at the 5-position. Similarity index: 0.91 .

Methyl 5-bromo-1H-indazole-3-carboxylate (CAS: 850893-01-5): Bromine and ester groups swapped (5-bromo, 3-ester). Similarity index: 0.85 .

Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS: 1081-04-5): Ethyl ester at the 3-position and bromine at the 5-position. Molecular weight: 269.1 g/mol .

Table 1: Structural and Physical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C)
This compound (1086391-06-1) C₉H₇BrN₂O₂ 255.07 3-Br, 5-COOCH₃ Not reported
Methyl 3-bromo-1H-indazole-6-carboxylate (192945-56-5) C₉H₇BrN₂O₂ 255.07 3-Br, 6-COOCH₃ Not reported
Ethyl 3-bromo-1H-indazole-5-carboxylate (192945-25-8) C₁₀H₉BrN₂O₂ 269.10 3-Br, 5-COOCH₂CH₃ Not reported
Methyl 5-bromo-1H-indazole-3-carboxylate (850893-01-5) C₉H₇BrN₂O₂ 255.07 5-Br, 3-COOCH₃ Not reported

Key Reactivity Trends :

  • The 3-bromo substituent in this compound is highly reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 192945-25-8) may offer improved lipophilicity for drug design compared to methyl esters .

Biological Activity

Methyl 3-Bromo-1H-indazole-5-carboxylate is a derivative of the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are known for their antiviral , anticancer , anti-inflammatory , antimicrobial , and other pharmacological properties. The presence of the bromine atom at the 3-position enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.

Target Interactions
this compound interacts with various enzymes and receptors, influencing several biochemical pathways:

  • Kinase Interaction : The compound has been observed to interact with specific kinases, which play crucial roles in cell signaling and regulation. These interactions can modulate phosphorylation states of proteins, impacting their function and activity.
  • Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Activity TypeDescription
Antiviral Inhibits viral replication, showing potential for treating viral infections.
Anticancer Demonstrates cytotoxic effects on cancer cells through modulation of signaling pathways.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Exhibits activity against various bacterial strains.
Antidiabetic Potential to improve insulin sensitivity and glucose metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .

Antiviral Properties

In a series of experiments, this compound was tested against influenza virus strains. Results indicated that it effectively reduced viral titers in vitro by interfering with viral replication processes. The compound's IC50 values were found to be in the low micromolar range, showcasing its potential as an antiviral agent.

This compound has distinct biochemical properties that facilitate its interaction with biological systems:

  • Solubility : The compound is soluble in organic solvents like DMSO and ethanol, which is advantageous for laboratory applications.
  • Stability : It should be stored under inert conditions at low temperatures (2–8°C) to maintain stability and prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-Bromo-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Bromo-1H-indazole-5-carboxylate

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